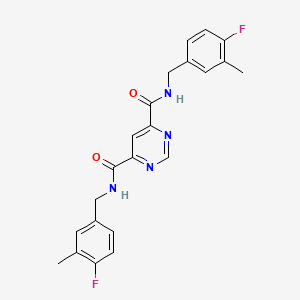

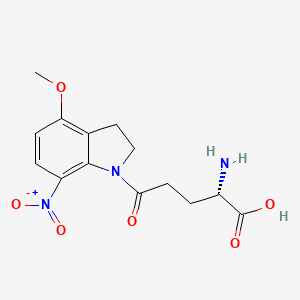

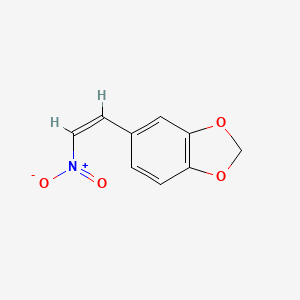

2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide

Overview

Description

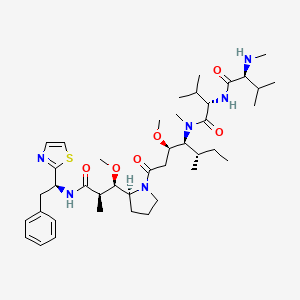

OPC 15161 is a small molecule drug initially developed by Otsuka Holdings Co., Ltd. It is known for its role as a lipid peroxidation inhibitor and has been studied for its potential therapeutic applications in urogenital diseases . The compound has a molecular formula of C18H21N3O3 and is a degradation product of OPC 15160 .

Preparation Methods

The synthesis of OPC 15161 involves several steps, focusing on the pivotal structure of 2,5-dioxygenated pyrazine 4-oxide . One of the synthetic routes includes the following steps:

Fermentation: The initial compound OPC 15160 is isolated from the culture broth of the fungus Thielavia minor.

Degradation: OPC 15160 undergoes degradation to form OPC 15161.

Chemical Reactions Analysis

OPC 15161 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under mild conditions using reagents like sodium nitrite and acetic anhydride.

Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.

Substitution: OPC 15161 can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and lithium arylthiolate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

OPC 15161 has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of OPC 15161 involves its role as a lipid peroxidation inhibitor. It inhibits the generation of superoxide anions and reduces oxidative stress in cells . The compound targets intracellular pathways involving calcium mobilization and inositol triphosphate production, leading to decreased proliferation and extracellular matrix production in hepatic stellate cells .

Comparison with Similar Compounds

OPC 15161 is similar to OPC 15160, from which it is derived. Both compounds are inhibitors of superoxide anion generation, but OPC 15161 is more potent . Other similar compounds include various pyrazine derivatives that exhibit antioxidative properties. OPC 15161’s unique structure and higher potency make it a more effective inhibitor in certain applications .

Similar Compounds

- OPC 15160

- Other pyrazine derivatives

Properties

CAS No. |

121071-92-9 |

|---|---|

Molecular Formula |

C18H21N3O3 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-4-oxido-1H-pyrazin-4-ium-2-one |

InChI |

InChI=1S/C18H21N3O3/c1-11(2)8-16-17(22)20-15(18(24-3)21(16)23)9-12-10-19-14-7-5-4-6-13(12)14/h4-7,10-11,19H,8-9H2,1-3H3,(H,20,22) |

InChI Key |

AFTLYEDBVFGRNK-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=[N+](C(=C(NC1=O)CC2=CNC3=CC=CC=C32)OC)[O-] |

Canonical SMILES |

CC(C)CC1=[N+](C(=C(NC1=O)CC2=CNC3=CC=CC=C32)OC)[O-] |

Appearance |

Solid powder |

Key on ui other cas no. |

121071-92-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-2-(1H)-pyrazinone 4-oxide OPC 15161 OPC-15161 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B1677352.png)